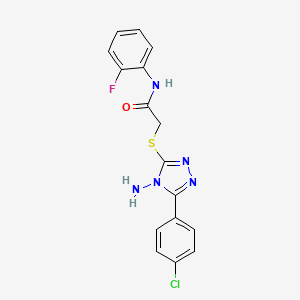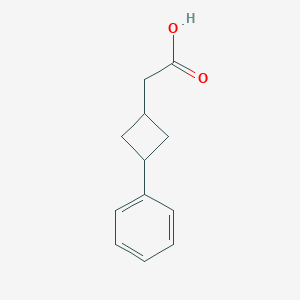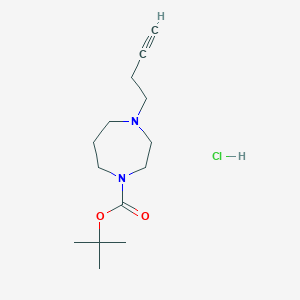
4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Binding and Potential Ligand Properties
Research has shown that compounds structurally similar to 4-(3-(1H-pyrazol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one have potential as receptor ligands. For instance, studies on compounds like 3-(4-benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine have demonstrated their ability to bind to dopamine receptors. These compounds exhibit varying affinities for different dopamine receptor subtypes, indicating their potential as selective receptor ligands (Guca, 2014).
Applications in Pharmacological Characterization
The incorporation of pyrazolo[1,5-a]pyridine moieties, as seen in compounds structurally related to this compound, has been used to develop high-affinity dopamine receptor partial agonists. These compounds are notable for their G protein-biased partial agonism at dopamine D2 receptors. Such pharmacological characterization is crucial for the development of novel therapeutics, particularly in the field of neuropsychiatric disorders (Möller et al., 2017).
Molecular Docking and In Silico Studies
Molecular docking studies involving similar compounds have revealed moderate to good binding energies on target proteins. This suggests their potential application in the design of molecules with specific biological activities. In silico screenings are increasingly important in early-stage drug discovery, providing insights into the interaction between small molecules and biological targets (Flefel et al., 2018).
Synthesis and Chemical Reactivity
The synthesis of related compounds, like 3- and 4-(1H-azol-1-yl)piperidines, demonstrates the reactivity and versatility of these chemical structures. The ability to undergo various chemical transformations makes them suitable for the development of diverse chemical entities with potential biological activities (Shevchuk et al., 2012).
Antibacterial and Antifungal Applications
Compounds with similar structures have shown promising antibacterial and antifungal activities, suggesting their potential use in addressing microbial resistance. The synthesis of these compounds and their evaluation against various pathogens highlight their importance in medicinal chemistry (Bildirici et al., 2007).
特性
IUPAC Name |
4-(3-pyrazol-1-ylbenzoyl)-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18-14-22(11-12-23(18)17-7-1-2-8-20-17)19(26)15-5-3-6-16(13-15)24-10-4-9-21-24/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEKSMKDZAUXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2840934.png)

![4-ethoxy-3-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2840939.png)
![N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE](/img/structure/B2840942.png)



![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2840947.png)


![ethyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2840950.png)
![N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2840954.png)
![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol](/img/structure/B2840956.png)
